molecular formula C22H25N3O5S B2801337 4-ethoxy-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920213-80-5

4-ethoxy-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2801337
CAS No.: 920213-80-5
M. Wt: 443.52
InChI Key: PUGZGYKXZLKSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide core linked via an ethoxyethyl chain to a pyridazine ring substituted with a 4-ethoxyphenyl group. Such structural attributes suggest applications in medicinal chemistry, particularly targeting enzymes like cyclooxygenase (COX) or kinases .

Properties

IUPAC Name

4-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-3-28-18-7-5-17(6-8-18)21-13-14-22(25-24-21)30-16-15-23-31(26,27)20-11-9-19(10-12-20)29-4-2/h5-14,23H,3-4,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGZGYKXZLKSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of compounds similar to 4-ethoxy-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide. For instance, derivatives containing the pyridazine structure have shown significant activity against various bacterial strains. In particular, modifications to the core structure can enhance antibacterial efficacy, as seen in related pyrazole derivatives that demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

A comparative study evaluated the Minimum Inhibitory Concentrations (MICs) of several derivatives, including those based on pyridazine and pyrazole frameworks. The results indicated that compounds with specific substitutions exhibited MIC values ranging from 0.25 to 0.50 µg/mL against resistant bacterial strains, outperforming traditional antibiotics like Erythromycin .

Anticancer Potential

The sulfonamide group present in the compound is known for its role in various anticancer drugs. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival. The incorporation of a pyridazine ring may enhance these effects due to its ability to interact with multiple biological targets.

Case Study: Anticancer Activity

In a pharmacological assessment, derivatives of sulfonamides were tested for their cytotoxic effects on cancer cell lines. Results showed that certain derivatives led to significant reductions in cell viability, indicating potential as novel anticancer agents .

Synthesis and Modifications

The synthesis of this compound can be achieved through multi-step organic reactions involving coupling reactions and functional group modifications. Variations in substitution patterns can lead to derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s closest analogs include benzenesulfonamide derivatives with variations in heterocyclic rings and substituents. Key examples are:

Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide)
  • Core Structure : Benzenesulfonamide with a pyrrole ring.
  • Key Differences : Apricoxib replaces the pyridazine-ether linkage with a methyl-substituted pyrrole. The ethoxyphenyl group is retained, but the methyl group increases lipophilicity (logP ~3.5) compared to the target compound’s ethoxyethyl chain (estimated logP ~2.8–3.2).
  • Biological Activity : Apricoxib is a COX-2 inhibitor used for inflammation and pain, suggesting the ethoxyphenyl-benzenesulfonamide scaffold is critical for COX-2 binding .
Chromenone-Pyrazolopyrimidine Derivatives ()
  • Core Structure : Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine.
  • Key Differences : Fluorine substituents enhance metabolic stability and electron-withdrawing effects. The target compound lacks fluorination, which may reduce toxicity but increase susceptibility to oxidative metabolism.
  • Biological Activity : Fluorinated analogs in show kinase inhibition, implying heterocycle-dependent target specificity .
Perfluorinated Benzenesulfonamides ()
  • Core Structure : Benzenesulfonamide with pentafluoroethyl/trifluoromethyl groups.
  • Key Differences : High fluorine content increases environmental persistence and logP (>5). The target compound’s ethoxy groups offer biodegradability but lower stability.
  • Applications : Industrial surfactants or coatings due to fluorinated hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Compound logP Solubility (µg/mL) Metabolic Stability Key Substituents
Target Compound ~3.0 Moderate (DMSO >10) Moderate Ethoxyphenyl, pyridazin-ether
Apricoxib ~3.5 Low (DMSO ~5) High (t1/2 >6h) Ethoxyphenyl, methyl-pyrrole
Chromenone-Pyrazolopyrimidine (Ex. 53) ~4.2 Poor (DMSO <1) High (fluorinated) Fluoro-chromenone
Perfluorinated () >5.0 Insoluble Very High Pentafluoroethyl
  • Target Compound : Balanced logP and solubility due to ethoxy groups; moderate metabolic stability predicted due to lack of fluorination.
  • Apricoxib : Higher logP reduces solubility but improves membrane permeability, critical for oral bioavailability .

Biological Activity

4-ethoxy-N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, identified by its CAS number 920213-80-5, is a synthetic organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O5SC_{22}H_{25}N_{3}O_{5}S, with a molecular weight of 443.5 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been suggested based on existing literature:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It can modulate signaling pathways by interacting with specific receptors, influencing physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyridazine moieties have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
1HeLa92.4
2CaCo-285.0
3A54975.0

These findings suggest that modifications to the pyridazine structure can enhance cytotoxicity against tumors .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that derivatives can have minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis . This suggests potential applications in treating bacterial infections.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and A549 (lung cancer). The observed IC50 values indicate significant potency against these cell lines.
  • Antibacterial Efficacy : A study evaluated the antibacterial activity of related compounds against MRSA (Methicillin-resistant Staphylococcus aureus), showing effective inhibition at concentrations lower than those required for conventional antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of ethoxy and pyridazine groups is crucial for enhancing biological activity. Variations in these substituents can lead to significant changes in potency and selectivity against various biological targets .

Synthesis and Development

The synthesis of this compound involves multiple steps starting from precursor materials, including the formation of the pyridazine ring and subsequent coupling reactions. Understanding these synthetic routes is essential for developing more potent analogs .

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing this compound?

The synthesis involves sequential functionalization of the pyridazine core. Initial steps include hydrazine condensation with a dicarbonyl compound to form the pyridazine ring, followed by nucleophilic substitution to introduce the ethoxyphenyl group. The final amide coupling attaches the benzenesulfonamide moiety. Optimization requires precise control of temperature (60–80°C for substitution reactions) and pH (neutral to slightly basic for amide coupling). Catalysts like DCC (dicyclohexylcarbodiimide) improve coupling efficiency .

Q. Which spectroscopic techniques are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) is critical for confirming regioselectivity (e.g., ¹H NMR for ethoxy group protons at δ 1.3–1.5 ppm). Mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ~505 g/mol), while IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹). Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to screen activity?

Begin with enzyme inhibition assays (e.g., cyclooxygenase-2 or kinase targets due to sulfonamide and pyridazine motifs). Use cell viability assays (MTT or ATP-luciferase) for cytotoxicity profiling. For receptor interaction studies, radioligand binding assays (e.g., GPCR targets) are advised. Dose-response curves (1 nM–100 µM) and positive controls (e.g., celecoxib for COX-2) ensure data reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate substituent effects?

Design analogs with systematic substitutions:

  • Pyridazine ring : Replace ethoxy with methoxy or halogens to assess steric/electronic impacts.
  • Sulfonamide linker : Vary alkyl chain length (e.g., ethyl vs. propyl) to probe flexibility.
  • Terminal benzene : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target binding.

Use parallel synthesis and high-throughput screening to compare IC₅₀ values. For example, fluorophenyl analogs (see ) showed 10-fold higher kinase inhibition than methyl derivatives, highlighting electronic effects .

Q. How can contradictions in biological activity data between analogs be resolved?

Contradictions often arise from off-target interactions or assay variability. Strategies include:

  • Orthogonal assays : Validate enzyme inhibition with both fluorometric and colorimetric readouts.
  • Proteomic profiling : Use affinity chromatography or thermal shift assays to identify secondary targets.
  • Crystallography : Resolve co-crystal structures (e.g., PDB 3HKC in ) to confirm binding modes. For example, conflicting cytotoxicity data in analogs may stem from differential solubility, addressed by logP measurements and formulation adjustments .

Q. What computational methods predict binding affinity with target enzymes?

Molecular docking (AutoDock Vina, Glide) models interactions using homology-based targets (e.g., COX-2). Molecular dynamics simulations (AMBER, GROMACS) assess binding stability (≥50 ns trajectories). Free energy perturbation (FEP) calculates ΔΔG for substituent modifications. Validate predictions with SPR (surface plasmon resonance) for kinetic parameters (KD, kon/koff) .

Q. How do reaction conditions influence regioselectivity in pyridazine functionalization?

Regioselectivity in pyridazine substitution is solvent- and catalyst-dependent. For example:

  • Nucleophilic substitution : Polar aprotic solvents (DMF) favor C-3 ethoxylation over C-6.
  • Oxidation : H2O2/AcOH selectively oxidizes sulfur in thioether derivatives to sulfones.
  • Catalysts : Pd(OAc)2 enhances Suzuki coupling efficiency for aryl group introduction.

Monitor intermediates via LC-MS to adjust conditions in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.